Potassium 5-fluoropyridine-3-trifluoroborate
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Overview
Description
Potassium 5-fluoropyridine-3-trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in Suzuki–Miyaura coupling reactions . The presence of fluorine atoms in the pyridine ring enhances its chemical properties, making it a useful building block in organic synthesis.
Mechanism of Action
Target of Action
Potassium 5-fluoropyridine-3-trifluoroborate is primarily used as a nucleophilic boronated coupling reagent . Its primary targets are aryl halides , with which it reacts to construct a carbon-carbon (C-C) bond .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where the boron compound (like this compound) and the aryl halide are brought together in the presence of a palladium catalyst . The boron compound acts as a nucleophile, donating an electron pair to form a new bond with the aryl halide .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The creation of a new C-C bond can lead to the formation of a wide range of products, depending on the specific aryl halide used .
Pharmacokinetics
Like other boron compounds, it is likely to have good stability and reactivity, making it suitable for use in various chemical reactions .
Result of Action
The primary result of the action of this compound is the formation of a new C-C bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific aryl halide used .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also have a significant impact on the reaction . Furthermore, the reaction is typically performed under thermal conditions , indicating that temperature is another important environmental factor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 5-fluoropyridine-3-trifluoroborate can be synthesized through the reaction of 5-fluoropyridine with potassium bifluoride and boron trifluoride. The reaction typically involves the following steps:
Formation of Boronic Acid: 5-fluoropyridine reacts with boron trifluoride to form the corresponding boronic acid.
Formation of Trifluoroborate Salt: The boronic acid is then treated with potassium bifluoride to yield the trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-fluoropyridine-3-trifluoroborate undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Common Reagents and Conditions
Reagents: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the halide used in the reaction .
Scientific Research Applications
Potassium 5-fluoropyridine-3-trifluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Potassium 5-fluoropyridine-3-trifluoroborate can be compared with other similar compounds such as:
Potassium 2-fluoropyrimidine-5-trifluoroborate: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
Potassium phenyltrifluoroborate: This compound contains a phenyl group instead of a fluoropyridine group.
Uniqueness
The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of fluorine atoms in the pyridine ring. This makes it a valuable reagent in various chemical transformations, particularly in the synthesis of complex organic molecules .
Properties
IUPAC Name |
potassium;trifluoro-(5-fluoropyridin-3-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF4N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENIAZRKPYIAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF4KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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